(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione
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Overview
Description
(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione is a chemical compound with the molecular formula C16H23NO3. It is a derivative of serratinine, characterized by the absence of a hydroxyl group at the 14th position and the presence of a ketone group. This compound is notable for its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves cyclization reactions to form the multi-ring system.
Functional group modifications: Introduction of the ketone group at the 14th position and removal of the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve:
Optimization of reaction conditions: Using catalysts and specific solvents to increase yield and purity.
Scale-up processes: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products:
Oxidation products: Ketones and aldehydes.
Reduction products: Alcohols.
Substitution products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione can be compared with other similar compounds, such as:
Serratinine: The parent compound, which has a hydroxyl group at the 14th position.
14-Deoxy-11,12-didehydroandrographolide: Another derivative with different functional groups and biological activities.
Uniqueness:
Structural Differences: The absence of the hydroxyl group and the presence of a ketone group at the 14th position make this compound unique.
Biological Activities: Its specific biological activities and potential therapeutic effects distinguish it from other similar compounds.
Properties
CAS No. |
18331-13-0 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.364 |
InChI |
InChI=1S/C16H23NO3/c1-10-8-12(18)15-4-2-6-17-7-3-5-16(15,17)13(19)9-11(15)14(10)20/h10-11,14,20H,2-9H2,1H3/t10-,11+,14-,15+,16-/m0/s1 |
InChI Key |
FCLWOBVEKQQHFC-QXTAPFHLSA-N |
SMILES |
CC1CC(=O)C23CCCN4C2(CCC4)C(=O)CC3C1O |
Origin of Product |
United States |
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